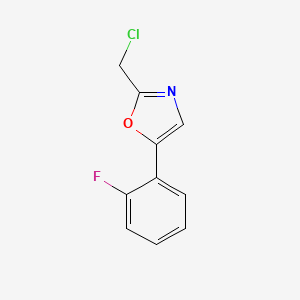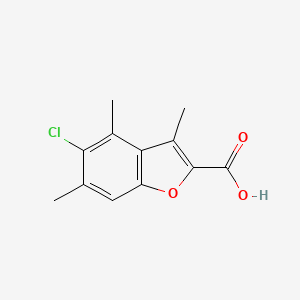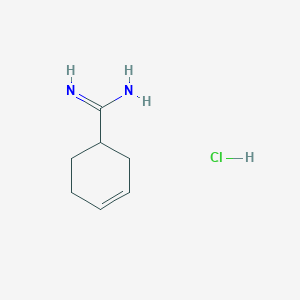![molecular formula C11H7F3N2O2 B1454063 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152815-38-7](/img/structure/B1454063.png)
1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Trifluoromethyl groups (CF3) are often used in medicinal chemistry due to their ability to enhance biological activity and increase chemical or metabolic stability .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . Additionally, trifluoromethyl groups can be introduced using various methods, such as the reaction with trifluoromethyl-containing reagents .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including reactions with electrophiles at the nitrogen atoms, substitutions at the carbon atoms, and more . The trifluoromethyl group is generally stable under a variety of conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazoles are stable, aromatic compounds. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Functionalization Reactions : 1H-pyrazole-3-carboxylic acid derivatives, including similar compounds, are used in functionalization reactions. They react with aminophenol derivatives to yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, a process thoroughly investigated through spectroscopic data and elemental analyses (Yıldırım & Kandemirli, 2006).
Structural and Spectral Investigations : The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, structurally similar to 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, has been studied experimentally and theoretically for its structural and spectral properties, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).
Molecular Structure Analysis : Studies on the molecular structure of 1-phenyl-1H-pyrazole derivatives have revealed specific planar conformations and two-dimensional sheet formations through hydrogen bonding (Zia-ur-Rehman et al., 2008).
Pharmaceutical and Biological Research
Antifungal Activity : Novel derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activities against various phytopathogenic fungi, showing significant potential in this area (Du et al., 2015).
Antibacterial Properties : Research has been conducted on the antibacterial activities of metal complexes with phenyl substituted pyrazole carboxylic acids, highlighting their potential in fighting bacterial infections (Liu et al., 2014).
Materials Science and Chemistry
Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the compound , have been studied for their optical nonlinearity, indicating potential applications in optical limiting (Chandrakantha et al., 2013).
Supramolecular Chemistry : Metal complexes with phenyl substituted pyrazole carboxylic acids exhibit diverse structures ranging from monomeric to three-dimensional frameworks, with implications for supramolecular chemistry (Gong et al., 2011).
Pyrazolylpyrene Chromophores : Research has been done on pyrazolylpyrene compounds, which are related to the compound of interest. These compounds exhibit bright fluorescence and potential as weak bases in fluorescent sensing environments (Wrona-Piotrowicz et al., 2022).
Crystallography and Molecular Modeling
Crystal Structure Analysis : Studies using X-ray powder diffraction have been conducted on similar pyrazole carboxylic acid derivatives, providing insights into their crystal packing and intermolecular interactions (Ghosh et al., 2019).
Quantum-Chemical Calculations : The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives has been explored using quantum-chemical calculations, contributing to understanding the molecular structure and reaction mechanisms (Yıldırım et al., 2005).
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been involved in the trifluoromethylation of carbon-centered radical intermediates , which could suggest a potential interaction with its targets.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biological activities . These activities suggest that the compound could potentially interact with various biochemical pathways.
Pharmacokinetics
It’s important to note that the solubility of a compound in different solvents can significantly impact its bioavailability
Result of Action
Similar compounds, such as 1-[2-(trifluoromethyl)phenyl]imidazole, have been found to have potent nitric oxide synthase inhibitory activity . This suggests that 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid could potentially have similar effects.
Action Environment
It’s worth noting that the stability of a compound can be affected by factors such as temperature and the presence of nitrogen . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells . The trifluoromethyl group in the compound enhances its stability and reactivity, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in stress responses and metabolic regulation . Additionally, the compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to active sites of enzymes, inhibiting their activity and altering metabolic pathways . This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the disrupted metabolic processes . The trifluoromethyl group enhances the binding affinity of the compound, making it a potent inhibitor of certain enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, as cells adjust to the presence of the inhibitor . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, affecting its localization and activity . These transport and distribution mechanisms are critical for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms by which the compound affects cellular processes .
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15-16)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKJYXSEXJVTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152815-38-7 | |
| Record name | 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)